3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group at the 3’ position, a methoxy group at the 2’ position, and a carboxamide group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl compound is treated with a mixture of DMF and POCl3. The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity . The methoxy and carboxamide groups may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-2-methoxyphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formyl-2-methoxy-5-methylphenylboronic acid
Uniqueness
3’-Formyl-2-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the specific arrangement of its functional groups on the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(3-formylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-19-14-8-12(15(16)18)5-6-13(14)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H2,16,18) |
InChI Key |
NWJYPHAMDDINHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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